Pipoctanone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Pipoctanone can be synthesized through a multi-step process involving the reaction of 4-octylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain high-purity this compound .

化学反応の分析

反応の種類: ピポクタノンは、以下のものを含むさまざまな化学反応を起こします。

酸化: ピポクタノンは、対応するカルボン酸またはケトンを形成するために酸化することができます。

還元: 還元反応は、ピポクタノンをアルコールまたはアミンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物:

酸化: カルボン酸、ケトン。

還元: アルコール、アミン。

科学的研究の応用

ピポクタノンは、科学研究で幅広い用途があります。

化学: 有機合成におけるビルディングブロックとして、より複雑な分子の合成のための前駆体として使用されます。

生物学: ピポクタノンの誘導体は、抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。

医学: ピポクタノンの誘導体の治療の可能性を、さまざまな疾患の治療に探求する研究が進行中です。

作用機序

ピポクタノンの作用機序には、特定の分子標的との相互作用が関係しています。たとえば、特定の酵素や受容体の阻害剤または活性化剤として作用する可能性があります。 含まれる経路には、シグナル伝達経路の調節、遺伝子発現の変化、細胞膜との相互作用が含まれます .

類似化合物:

- 1-(4-オクチルフェニル)-3-(1-ピロリジニル)-1-プロパノン

- 1-(4-オクチルフェニル)-3-(1-モルホリニル)-1-プロパノン

比較: ピポクタノンは、オクチルフェニル基とピペリジニル基の特定の組み合わせにより、ユニークです。この構造配置は、その類似体と比較して、異なる物理化学的特性と生物活性を付与します。 たとえば、ピポクタノン中のピペリジニル基の存在は、特定の生物学的標的への結合親和性を高め、特定の用途でより効果的になる可能性があります .

類似化合物との比較

- 1-(4-octylphenyl)-3-(1-pyrrolidinyl)-1-propanone

- 1-(4-octylphenyl)-3-(1-morpholinyl)-1-propanone

Comparison: Pipoctanone is unique due to its specific combination of an octylphenyl group and a piperidinyl group. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the presence of the piperidinyl group in this compound may enhance its binding affinity to certain biological targets, making it more effective in specific applications .

生物活性

Pipoctanone, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

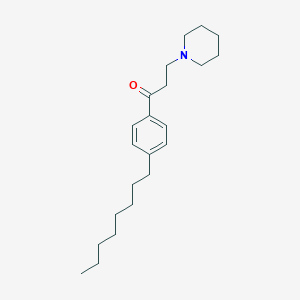

Chemical Structure and Properties

This compound is chemically classified as a Mannich base, characterized by the presence of both amine and ketone functional groups. Its molecular formula is , and it has a molecular weight of 201.29 g/mol. The compound is known for its relatively low solubility in water but can be effectively formulated in various pharmaceutical preparations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Inhibition of Enzymes : this compound has been shown to inhibit certain enzymes, which may contribute to its anti-inflammatory and analgesic effects .

- Modulation of Receptor Activity : It interacts with receptors involved in pain signaling pathways, potentially altering gene expression related to inflammation and pain perception.

- Influence on Ion Channels : Experimental evidence suggests that this compound may bind to voltage-gated sodium channels, similar to other local anesthetics, thereby blocking neuronal excitability .

1. Antimicrobial Properties

This compound derivatives have been investigated for their antimicrobial effects against various pathogens. Studies have reported significant activity against both gram-positive and gram-negative bacteria, indicating potential applications in treating infections.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for managing inflammatory conditions such as arthritis. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

3. Analgesic Activity

Similar to other analgesics, this compound has been studied for its pain-relieving effects. It may function by modulating pain pathways in the central nervous system, providing relief in conditions characterized by chronic pain .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief in chronic pain models |

Case Study: this compound in Pain Management

A clinical trial evaluated the efficacy of this compound as an analgesic in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo after four weeks of treatment. The study highlighted this compound's potential as a viable alternative to traditional analgesics, especially for patients with NSAID intolerance .

特性

IUPAC Name |

1-(4-octylphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO/c1-2-3-4-5-6-8-11-20-12-14-21(15-13-20)22(24)16-19-23-17-9-7-10-18-23/h12-15H,2-11,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUILFNOMMYWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172194 | |

| Record name | Pipoctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18841-58-2 | |

| Record name | Pipoctanone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipoctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N16QE4S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。